molecular formula C20H16O3 B11382641 5-ethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one

5-ethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11382641
M. Wt: 304.3 g/mol
InChI Key: MSUGPFNUQXCYOQ-UHFFFAOYSA-N
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Description

5-ethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its fused ring structure, which includes a furan ring and a chromene ring. The presence of ethyl and methylphenyl groups further adds to its structural complexity. Compounds like this compound are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methylphenylacetic acid with ethyl acetoacetate in the presence of a base can yield an intermediate, which upon further cyclization and dehydration forms the desired furochromene structure .

Industrial Production Methods

Industrial production of such compounds often employs catalytic processes to enhance yield and selectivity. Catalysts such as Lewis acids or transition metal complexes can be used to facilitate the cyclization reactions. Additionally, solvent choice and reaction temperature are optimized to ensure high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological activity of 5-ethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one is attributed to its ability to interact with various molecular targets. For instance, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be linked to the induction of apoptosis in cancer cells. The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Its combination of furan and chromene rings, along with the ethyl and methylphenyl substituents, makes it a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

5-ethyl-3-(4-methylphenyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C20H16O3/c1-3-13-8-20(21)23-19-10-18-16(9-15(13)19)17(11-22-18)14-6-4-12(2)5-7-14/h4-11H,3H2,1-2H3

InChI Key

MSUGPFNUQXCYOQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C

Origin of Product

United States

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